![molecular formula C21H18N2O3S B2661935 (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-80-8](/img/structure/B2661935.png)
(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They contain a benzene ring fused to a thiazole ring, which includes sulfur and nitrogen atoms in their structures . The specific compound you mentioned seems to be a derivative of benzothiazole, with additional functional groups attached to it.
Synthesis Analysis
While the exact synthesis process for this compound is not available, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various other compounds .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and the arrangement of atoms.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and depend on the specific functional groups present in the molecule. For instance, some benzothiazole derivatives have been found to exhibit anti-inflammatory properties, potentially due to their interactions with COX-1 and COX-2 enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are often linked to its structure and can be predicted using computational methods. For instance, parameters for Lipinski’s rule of 5, which predicts the drug-likeness of a compound, can be calculated computationally .Scientific Research Applications
- Research Focus : Investigating methods to enhance yield, reduce production costs, and stabilize the synthetic process .
- Thiazole Scaffold : Thiazole moieties are prevalent in natural and synthetic molecules with diverse activities, including anticancer, antiviral, antiparkinson, antimicrobial, and anti-inflammatory properties .
Photosensitive Material Industry
Biological Activities and Drug Development
Antifungal Activity
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some benzothiazole derivatives have been found to have antidepressant and anticonvulsant effects, potentially by increasing the concentrations of serotonin and norepinephrine .
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-17-11-8-13-6-4-5-7-15(13)19(17)27-21(23)22-20(24)16-10-9-14(25-2)12-18(16)26-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJANXGQVZAVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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